Ethyl indolizine-3-carboxylate
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Overview
Description
Ethyl indolizine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The indolizine scaffold is a privileged structure in drug discovery due to its unique electronic properties and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl indolizine-3-carboxylate typically involves the cyclization of pyrrole derivatives with suitable electrophiles. One common method is the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates under specific conditions . This method allows for the selective formation of the indolizine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic systems to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Ethyl indolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl indolizine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties
Mechanism of Action
The mechanism of action of ethyl indolizine-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by the electronic properties of the indolizine ring, which allows for strong binding to biological macromolecules .
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Ethyl indolizine-3-carboxylate can be compared with other indolizine derivatives and similar heterocyclic compounds:
Similar Compounds: Indole-3-carboxylate, pyrrole-3-carboxylate, and quinoline derivatives.
Properties
IUPAC Name |
ethyl indolizine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-6-9-5-3-4-8-12(9)10/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTISETIWJXKYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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